molecular formula C21H30N2O4S2 B216501 N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Katalognummer B216501
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: JZNXGIOLKOWRTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells.

Wirkmechanismus

BTK is a key regulator of the B-cell receptor signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its relatively short half-life, which may limit its effectiveness in some settings.

Zukünftige Richtungen

There are several potential future directions for the development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One possibility is the combination of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential direction is the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity. Finally, the clinical development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in various types of cancer is ongoing, and further studies are needed to determine its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2,4,6-trimethylbenzenesulfonyl chloride to the corresponding sulfonamide by reaction with 4-(dipropylsulfamoyl)aniline. This intermediate is then reacted with 4-bromoaniline to give the final product, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In these studies, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is essential for the survival and proliferation of these cells.

Eigenschaften

Produktname

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Molekularformel

C21H30N2O4S2

Molekulargewicht

438.6 g/mol

IUPAC-Name

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-6-12-23(13-7-2)29(26,27)20-10-8-19(9-11-20)22-28(24,25)21-17(4)14-16(3)15-18(21)5/h8-11,14-15,22H,6-7,12-13H2,1-5H3

InChI-Schlüssel

JZNXGIOLKOWRTI-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.